molecular formula C5H4BBr2NO2 B572300 3,5-Dibromopyridine-4-boronic acid CAS No. 1310384-73-6

3,5-Dibromopyridine-4-boronic acid

Cat. No.: B572300
CAS No.: 1310384-73-6
M. Wt: 280.71
InChI Key: CCCKCHBPJIPSTG-UHFFFAOYSA-N
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Description

3,5-Dibromopyridine-4-boronic acid is an organoboron compound that features a pyridine ring substituted with bromine atoms at the 3 and 5 positions and a boronic acid group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 3,5-Dibromopyridine-4-boronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dibromopyridine-4-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromopyridine-4-boronic acid is unique due to its dual functionality, combining both bromine and boronic acid groups, which makes it highly versatile in various chemical reactions, particularly in cross-coupling reactions.

Properties

IUPAC Name

(3,5-dibromopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBr2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCKCHBPJIPSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBr2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-73-6
Record name 1310384-73-6
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